molecular formula C26H35BrO17 B12432936 [(2R,4S)-4,5-bis(acetyloxy)-6-bromo-3-{[(2S,3R,5R)-3,4,5-tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]oxy}oxan-2-yl]methyl acetate

[(2R,4S)-4,5-bis(acetyloxy)-6-bromo-3-{[(2S,3R,5R)-3,4,5-tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]oxy}oxan-2-yl]methyl acetate

Cat. No.: B12432936
M. Wt: 699.4 g/mol
InChI Key: NLFHLQWXGDPOME-GLMDSCOTSA-N
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Description

[(2R,4S)-4,5-bis(acetyloxy)-6-bromo-3-{[(2S,3R,5R)-3,4,5-tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]oxy}oxan-2-yl]methyl acetate is a complex organic compound characterized by multiple acetyloxy groups, a bromine atom, and a multi-ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,4S)-4,5-bis(acetyloxy)-6-bromo-3-{[(2S,3R,5R)-3,4,5-tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]oxy}oxan-2-yl]methyl acetate typically involves multi-step organic reactions. The process may start with the preparation of the core oxane structure, followed by the introduction of acetyloxy groups through acetylation reactions. Bromination is then carried out using bromine or a brominating agent under controlled conditions. The final steps involve the protection and deprotection of functional groups to achieve the desired compound.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, temperature control, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

[(2R,4S)-4,5-bis(acetyloxy)-6-bromo-3-{[(2S,3R,5R)-3,4,5-tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]oxy}oxan-2-yl]methyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups such as azides or amines.

Scientific Research Applications

Chemistry

In chemistry, [(2R,4S)-4,5-bis(acetyloxy)-6-bromo-3-{[(2S,3R,5R)-3,4,5-tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]oxy}oxan-2-yl]methyl acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study the effects of acetyloxy and bromine groups on biological systems. It can serve as a model compound for investigating enzyme interactions, cellular uptake, and metabolic pathways.

Medicine

In medicinal chemistry, this compound may have potential as a drug candidate or a lead compound for the development of new pharmaceuticals. Its structure could be modified to enhance its therapeutic properties or reduce side effects.

Industry

In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [(2R,4S)-4,5-bis(acetyloxy)-6-bromo-3-{[(2S,3R,5R)-3,4,5-tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]oxy}oxan-2-yl]methyl acetate involves its interaction with molecular targets such as enzymes or receptors. The acetyloxy groups may participate in hydrogen bonding or other interactions, while the bromine atom can influence the compound’s reactivity and binding affinity. The specific pathways involved depend on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    [(2R,4S)-4,5-bis(acetyloxy)-6-chloro-3-{[(2S,3R,5R)-3,4,5-tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]oxy}oxan-2-yl]methyl acetate: Similar structure but with a chlorine atom instead of bromine.

    [(2R,4S)-4,5-bis(acetyloxy)-6-fluoro-3-{[(2S,3R,5R)-3,4,5-tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]oxy}oxan-2-yl]methyl acetate: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

[(2R,4S)-4,5-bis(acetyloxy)-6-bromo-3-{[(2S,3R,5R)-3,4,5-tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]oxy}oxan-2-yl]methyl acetate is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The combination of multiple acetyloxy groups and the bromine atom provides a distinct set of properties that can be leveraged in various applications.

Properties

Molecular Formula

C26H35BrO17

Molecular Weight

699.4 g/mol

IUPAC Name

[(3R,5R,6S)-3,4,5-triacetyloxy-6-[(2R,4S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C26H35BrO17/c1-10(28)35-8-17-20(21(38-13(4)31)23(25(27)42-17)40-15(6)33)44-26-24(41-16(7)34)22(39-14(5)32)19(37-12(3)30)18(43-26)9-36-11(2)29/h17-26H,8-9H2,1-7H3/t17-,18?,19-,20?,21+,22?,23?,24-,25?,26+/m1/s1

InChI Key

NLFHLQWXGDPOME-GLMDSCOTSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1C([C@@H](C(C(O1)Br)OC(=O)C)OC(=O)C)O[C@H]2[C@@H](C([C@@H](C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)Br)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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